

Application of N-Boc-3-piperidinemethanol in Fragment-Based Drug Discovery

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Compound of Interest

	<i>Tert</i> -butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Compound Name:	
Cat. No.:	B039367

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Application Note

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to biological targets.^[1] These initial "hits" are then optimized into more potent and selective drug candidates through structure-guided design. N-Boc-3-piperidinemethanol is a valuable building block in FBDD, offering a three-dimensional (3D) scaffold that is often underrepresented in fragment libraries predominated by flat, aromatic compounds.^{[2][3]} The piperidine motif is a prevalent feature in many approved drugs, highlighting its importance in medicinal chemistry.^[4] The N-Boc protecting group provides stability and a handle for synthetic elaboration, while the hydroxymethyl group offers a key vector for fragment growth and interaction with target proteins.

Physicochemical Properties of N-Boc-3-piperidinemethanol

A solid understanding of the physicochemical properties of N-Boc-3-piperidinemethanol is crucial for its effective application in FBDD. These properties align well with the "Rule of Three," a common guideline for fragment design.

Property	Value	Significance in FBDD
Molecular Formula	<chem>C11H21NO3</chem>	
Molecular Weight	215.29 g/mol	Falls within the typical fragment molecular weight range (< 300 Da). [1]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, dichloromethane, and other organic solvents	Good solubility is essential for screening and synthetic chemistry.
cLogP	~1.5	An appropriate lipophilicity for a fragment, balancing solubility and binding.
Hydrogen Bond Donors	1	The hydroxyl group can form key interactions with the target protein.
Hydrogen Bond Acceptors	3	The carbonyl of the Boc group and the hydroxyl oxygen can act as acceptors.
Rotatable Bonds	3	Limited flexibility can lead to a more defined binding mode.

Application in FBDD Campaigns

N-Boc-3-piperidinemethanol can be utilized in various stages of an FBDD campaign, from initial screening to hit-to-lead optimization. Its 3D nature makes it particularly useful for probing non-flat binding pockets.

A hypothetical FBDD campaign targeting a novel kinase is outlined below:

- Fragment Screening: A diverse fragment library, including N-Boc-3-piperidinemethanol, is screened against the kinase using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR).

- Hit Identification and Validation: N-Boc-3-piperidinemethanol is identified as a weak binder. X-ray crystallography is then used to confirm its binding mode within a specific pocket of the kinase.
- Fragment Elaboration (Growing): To enhance potency, medicinal chemists synthesize a library of analogs. The hydroxyl group of N-Boc-3-piperidinemethanol serves as a key point for synthetic elaboration, allowing for the exploration of the surrounding pocket.
- Structure-Activity Relationship (SAR) Studies: The synthesized analogs are tested for their inhibitory activity. The resulting data informs the SAR, guiding further optimization towards a potent and selective lead compound.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial fragment hits that bind to the target protein.

Methodology:

- Immobilization of Target Protein: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.
- Preparation of Fragment Library: Prepare a stock solution of N-Boc-3-piperidinemethanol and other fragments in 100% DMSO. Dilute the fragments to a final screening concentration (e.g., 200 μ M) in a suitable running buffer (e.g., HBS-EP+).
- SPR Analysis:
 - Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 μ L/min).
 - Monitor the change in response units (RU) to detect binding events.
 - Include buffer-only injections for double referencing.
- Hit Validation: For fragments showing a significant and reproducible response, perform dose-response experiments to determine the binding affinity (KD).

Illustrative Quantitative Data for SPR Screening

Fragment	Molecular Weight (g/mol)	KD (μM)	Ligand Efficiency (LE)
N-Boc-3-piperidinemethanol	215.29	150	0.32
Fragment A	180.21	250	0.29
Fragment B	230.15	80	0.35
Fragment C	195.25	500	0.25

Note: Ligand Efficiency (LE) is calculated as: $LE = (1.37 * pKD) / N$, where N is the number of heavy atoms. This data is for illustrative purposes only.

Protocol 2: Hit Confirmation and Structural Analysis using X-ray Crystallography

Objective: To confirm the binding of the fragment hit and determine its precise binding mode.

Methodology:

- Protein-Fragment Complex Formation: Co-crystallize the target kinase with N-Boc-3-piperidinemethanol by mixing the purified protein with a molar excess of the fragment and setting up crystallization trials. Alternatively, soak pre-formed protein crystals in a solution containing the fragment.
- Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
- Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.
- Analysis: Analyze the electron density map to confirm the binding of N-Boc-3-piperidinemethanol and characterize its interactions with the protein.

Protocol 3: Synthesis of an N-Boc-3-piperidinemethanol Analog (Fragment Growing)

Objective: To synthesize an analog of the primary fragment hit to improve binding affinity.

Methodology:

This protocol describes the etherification of the hydroxyl group of N-Boc-3-piperidinemethanol.

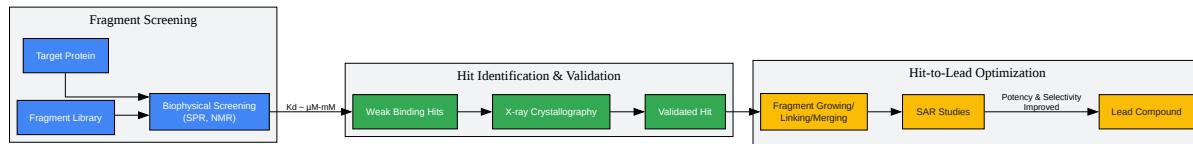
- Reaction Setup: Dissolve N-Boc-3-piperidinemethanol (1 equivalent) in a suitable solvent such as anhydrous THF.
- Deprotonation: Add a base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir for 30 minutes.
- Alkylation: Add an appropriate electrophile (e.g., benzyl bromide, 1.2 equivalents) and allow the reaction to warm to room temperature.
- Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Purify the crude product by flash column chromatography to obtain the desired analog.

Illustrative Data for Synthesized Analogs

Compound	Modification	IC ₅₀ (μM)
Hit 1 (N-Boc-3-piperidinemethanol)	-	>1000
Analog 1a	O-benzyl	85
Analog 1b	O-(4-fluorobenzyl)	52
Analog 1c	O-(3-pyridyl)methyl	35

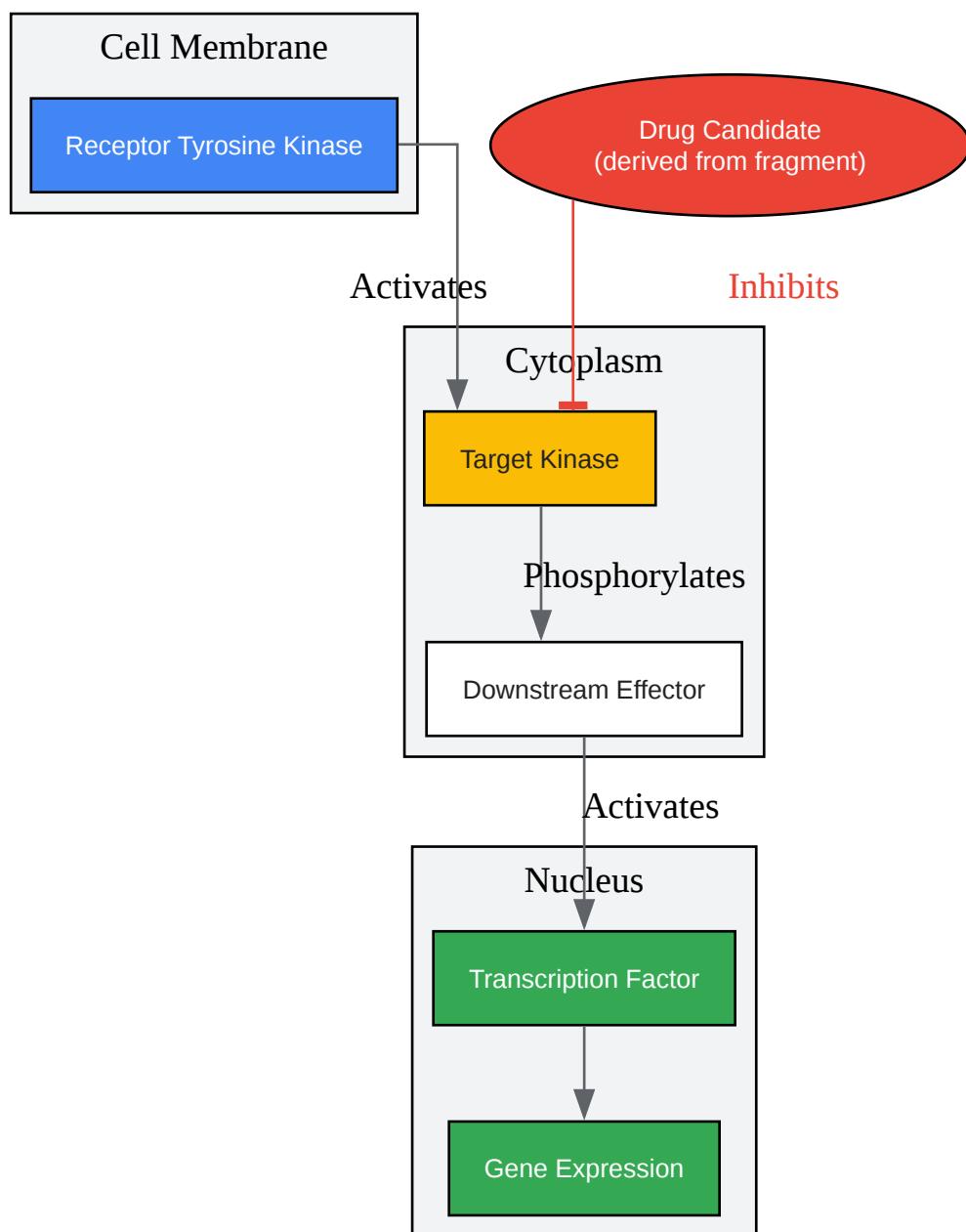
Note: This data is for illustrative purposes only.

Visualizations



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Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.



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